molecular formula C17H17ClN2 B2616393 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215456-47-5

1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2616393
CAS No.: 1215456-47-5
M. Wt: 284.79
InChI Key: XNVGQNJLIDGBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a benzo[d]imidazole core substituted with an allyl group at position 1 and a meta-tolyl (3-methylphenyl) group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Benzimidazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-methylphenyl)-1-prop-2-enylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14;/h3-10,12H,1,11H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVGQNJLIDGBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride typically involves the alkylation of 2-(m-tolyl)-1H-benzo[d]imidazole with an allyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Synthetic Pathways for Benzimidazole Derivatives

Benzimidazole cores are typically constructed via cyclocondensation of 1,2-diaminobenzenes with aldehydes or carboxylic acids. For example:

  • 2-(m-Tolyl)benzimidazole (3c) was synthesized via aerobic oxidative condensation of m-tolylbenzyl alcohol with o-phenylenediamine under catalytic FeCl₃ and air oxidation, yielding 91% product .

  • Allyl-substituted benzimidazoles, such as 1-allyl-1H-benzo[d]imidazol-2(3H)-one , are formed through alkylation reactions using allyl halides or allyl alcohols in the presence of bases like triethylamine .

Functionalization of the Allyl Group

The allyl moiety in benzimidazoles participates in electrophilic and transition-metal-catalyzed reactions:

  • Heck Coupling : Palladium-catalyzed reactions enable vinylation at the 2-position, as demonstrated in the synthesis of 2-vinylbenzimidazoles via reductive N-heteroannulation .

  • Oxidation : Allyl groups can be oxidized to epoxides or ketones using agents like m-CPBA or OsO₄, though no direct examples exist for this compound.

Hydrochloride Salt Formation

Protonation of the benzimidazole nitrogen with HCl generates the hydrochloride salt. For example:

  • Compound 4 (a piperazine-substituted benzimidazole) was crystallized as a hydrochloride salt by treating the free base with HCl in methanol/ethyl acetate .

Comparative Reactivity of Substituted Benzimidazoles

Reaction TypeExample CompoundConditionsOutcomeSource
Alkylation 1-Allyl-benzimidazol-2-oneAllyl bromide, K₂CO₃, DMF, 80°CN1-allylation (76% yield)
Aromatic Substitution 2-(m-Tolyl)benzimidazoleFeCl₃, air, 120°COxidative cyclization (91% yield)
Metal Chelation KDM4 InhibitorsFe²⁺ in active siteBidentate coordination

Anticipated Reactivity of 1-Allyl-2-(m-tolyl)-1H-benzo[d]imidazole Hydrochloride

  • Acid-Base Behavior : The hydrochloride salt would dissociate in aqueous media, regenerating the free base under alkaline conditions.

  • Electrophilic Aromatic Substitution : The m-tolyl group directs electrophiles to the para position relative to the methyl group.

  • Allyl Group Reactivity : Susceptible to polymerization under radical initiators or participation in Diels-Alder reactions.

While direct experimental data for this specific compound is absent, the above analysis integrates methodologies from analogous systems . Further studies would require targeted synthesis and characterization to confirm reactivity patterns.

Scientific Research Applications

Anticancer Activity

The imidazole ring is a crucial component in many anticancer agents. Compounds similar to 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride have shown promising anticancer properties. For instance, imidazole derivatives have been reported to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. A study indicated that certain imidazole-based compounds surpassed traditional chemotherapeutics like cisplatin in efficacy against specific cancer cell lines, demonstrating lower IC50 values and improved selectivity against resistant cell lines .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The introduction of various substituents on the imidazole ring can enhance this activity. For example, modifications that increase electron density or alter steric properties have been shown to improve the efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . 1-Allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride could potentially be developed into a potent antimicrobial agent through similar structural modifications.

Anti-inflammatory Effects

Imidazole compounds have also been investigated for their anti-inflammatory properties. The structural similarity of imidazole to histidine allows these compounds to interact effectively with biological targets involved in inflammation pathways. Studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride typically involves multi-step organic reactions, including condensation and cyclization processes. Recent advancements in synthetic methodologies have focused on optimizing yields and reducing reaction times. For instance, one-pot synthesis strategies have been developed to streamline the preparation of benzimidazole derivatives, which may include 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride as a target compound .

Case Study: Anticancer Efficacy

A comprehensive study evaluated the anticancer potential of various imidazole derivatives, including 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride, against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity compared to standard treatments. The study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers synthesized a series of benzimidazole derivatives and assessed their activity against drug-resistant bacterial strains. The findings revealed that certain modifications significantly increased antibacterial potency, suggesting a pathway for enhancing the efficacy of compounds like 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride through targeted structural changes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The allyl and tolyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole derivatives differ in substituents at positions 1 and 2, which critically influence their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Substitution at Position 2

  • 1-Allyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (3m)

    • Structure : Trifluoromethyl (-CF₃) at position 2.
    • Properties : Yellowish liquid; high yield (91%); boiling point 263–265°C.
    • Spectral Data : ¹H NMR (DMSO-d₆): δ 7.56 (d, 2H, Ar-H), 5.83 (m, CH=CH₂) .
    • Key Difference : The electron-withdrawing -CF₃ group increases lipophilicity compared to the electron-donating -CH₃ in the m-tolyl group.
  • 1-Allyl-2-(3-bromophenyl)-1H-benzo[d]imidazole (3g) Structure: 3-Bromophenyl at position 2. Properties: Brown solid; yield 87%; melting point 288°C (dec). Spectral Data: ¹H NMR (DMSO-d₆): δ 7.88 (s, 1H, Ar-H), 5.81 (s, CH=CH₂) .

Substitution at Position 1

  • 1-Tosyl-2-vinyl-1H-benzo[d]imidazole (2r)

    • Structure : Tosyl (-SO₂C₆H₄CH₃) at position 1.
    • Synthesis : Derived from 2-chloro-1H-benzo[d]imidazole via tosylation (71% yield) .
    • Key Difference : The sulfonyl group improves crystallinity but reduces bioavailability compared to the allyl group.
  • 1-Methyl-1H-imidazol-2-ylmethanol Hydrochloride Structure: Methyl and hydroxymethyl groups. Properties: White solid; purity ≥98% (HPLC) . Key Difference: Smaller substituents (methyl) limit steric hindrance, enhancing reactivity in coupling reactions.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Physicochemical Data

Compound Yield (%) m.p./b.p. (°C) Solubility (Hydrochloride vs. Free Base)
1-Allyl-2-(m-tolyl)-1H-benzimidazole·HCl High in polar solvents (e.g., DMSO)
1-Allyl-2-(CF₃)-benzimidazole (3m) 91 263–265 Moderate (liquid)
1-Allyl-2-(3-Br-phenyl)-benzimidazole (3g) 87 288 Low (solid)
1-Tosyl-2-vinyl-benzimidazole (2r) 71 Insoluble in water

Key Research Findings

  • Anticancer Potential: Benzimidazole derivatives with bulky aryl groups (e.g., m-tolyl) show enhanced BRAF kinase inhibition compared to smaller substituents (-CH₃, -CF₃) .
  • Solubility Advantage : Hydrochloride salts exhibit 10–20× higher aqueous solubility than free bases, critical for in vivo studies .
  • Thermal Stability : m-Tolyl derivatives decompose at >250°C, outperforming bromophenyl analogs (dec. at 288°C) .

Biological Activity

1-Allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and its potential role as a modulator of various biological pathways.

Chemical Structure and Properties

The compound features a benzo[d]imidazole ring, which is known for its ability to interact with various biological targets due to its electron-rich structure. The imidazole moiety allows for multiple binding interactions, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds, highlighting their effectiveness:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
1-Allyl-2-(m-tolyl)-1H-benzimidazole hydrochlorideMCF-7 (breast)TBDInduction of apoptosis via mitochondrial pathway
II1 (related compound)DLD-1 (colorectal)57.4Interaction with nuclear DNA, p53 induction
II7-a (related complex)MCF-7TBDBidentate complex formation with Pt(II)

Case Study: In a comparative study, compound II1 surpassed cisplatin in treating DLD-1 and MCF-7 cell lines, suggesting that modifications to the benzimidazole structure can enhance anticancer properties significantly .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored. Compounds similar to 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride have shown promising results against Gram-positive and Gram-negative bacteria. Notably:

  • Compound A exhibited an MIC of 6.5 μM against Staphylococcus aureus.
  • Compound B demonstrated comparable effectiveness against Escherichia coli with an MIC of 7.1 μM .

These findings indicate that the structural characteristics of benzimidazoles contribute to their antibacterial efficacy.

The mechanisms by which 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride exerts its biological effects include:

  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, as evidenced by increased caspase activity and changes in Bcl-2 family protein levels.
  • Enzyme Inhibition: Inhibition of key kinases such as EGFR and mTOR has been observed in related compounds, suggesting that this class of compounds could serve as multi-targeted kinase inhibitors .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of benzimidazoles possess favorable absorption profiles and low toxicity levels. For instance:

  • High gastrointestinal absorption scores were noted.
  • No significant interactions with CYP450 enzymes were observed, indicating a favorable metabolic profile .

Q & A

Q. What are the established synthetic routes for 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing benzil derivatives with substituted amines (e.g., m-toluidine) and aldehydes in acetic acid, followed by purification via column chromatography . For allylation, a two-step procedure may involve tosylation of the imidazole core followed by nucleophilic substitution with allyl groups under mild conditions (e.g., using NEt₃ in CH₂Cl₂) . Yield optimization often requires controlled stoichiometry and temperature, as exemplified by 45% yields achieved in related imidazole syntheses .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.0–8.5 ppm) and allyl/m-tolyl substituents (e.g., allyl CH₂ at δ ~4.5–5.5 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolves crystal packing and confirms substituent geometry, as demonstrated in analogous imidazole derivatives .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening often includes:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Enzyme inhibition studies (e.g., EGFR kinase assays) using fluorescence-based protocols to measure Ki values .
  • Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

  • Substituent variation : Modifying the allyl group (e.g., replacing with propargyl) or m-tolyl moiety (e.g., halogenation) to assess impact on bioactivity .
  • Pharmacophore modeling : Using tools like Schrödinger’s Phase to identify critical binding motifs (e.g., hydrogen-bonding groups) .
  • Comparative bioassays : Testing analogues against isogenic cell lines to isolate target-specific effects .

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

  • Catalyst selection : Transition metals (e.g., Ni) enhance cyclization efficiency in related imidazole syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., THF) improve intermediate stability .
  • Purification techniques : Gradient elution in flash chromatography (e.g., hexane:EtOAc) resolves closely related byproducts .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

  • Orthogonal assays : Validate cytotoxicity findings using both ATP-based (CellTiter-Glo) and resazurin-based assays .
  • Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
  • In vivo validation : Use xenograft models to reconcile in vitro vs. in vivo efficacy discrepancies .

Q. What computational methods predict the compound’s molecular targets?

  • Molecular docking : AutoDock Vina or Glide simulates binding to targets like EGFR or tubulin, with scoring functions (e.g., MM-GBSA) prioritizing high-affinity poses .
  • Pharmacokinetic modeling : SwissADME predicts absorption/distribution, while ProTox-II forecasts toxicity profiles .

Q. What pharmacokinetic challenges are associated with this compound?

  • Metabolic stability : Cytochrome P450 (CYP3A4) metabolism can reduce bioavailability, necessitating deuterated analogues .
  • Solubility : LogP values >3 may limit aqueous solubility; co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate) improve formulation .

Q. How to address stability issues during storage?

  • Lyophilization : Enhances shelf-life by reducing hydrolytic degradation .
  • Temperature control : Storage at –20°C under inert gas (N₂) prevents oxidation of the allyl group .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize acidic residues with NaHCO₃ and absorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.